Bisphenol A

Description

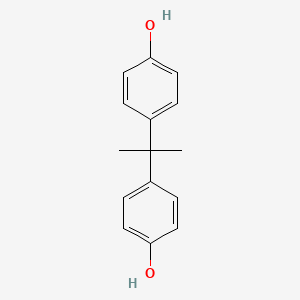

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2, Array | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27100-33-0, 2444-90-8 (di-hydrochloride salt) | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020182 | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |

CAS No. |

80-05-7 | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT3645I99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Exposure Assessment and Biomonitoring in Research Contexts

Human Exposure Pathways and Levels in Research Cohorts

Bisphenol A (BPA) is a chemical used in the manufacturing of polycarbonate plastics and epoxy resins. cbia.com Human exposure to this compound is widespread, and research has focused on identifying the primary pathways and levels of exposure in various populations.

Diet is considered the principal route of BPA exposure for the general population. cbia.comnih.gov Academic studies have consistently identified food, particularly canned food, as a major source. nih.goveuropa.eu The epoxy resins used to line metal food and beverage cans can contain BPA, which may migrate into the contents.

In a study conducted in Dallas, Texas, BPA was detected in 73% of canned food samples, whereas it was found in only 7% of non-canned foods, and at lower concentrations. nih.gov Based on these findings, the dietary intake for adults was calculated to be 12.6 ng/kg of body weight per day, with 12.4 ng/kg/day originating from canned foods alone. nih.gov Canned vegetables were the single largest contributor, accounting for 11.9 ng/kg/day. nih.gov

Another study highlighted the significant difference in BPA levels across various types of canned goods. The average concentrations were found to be highest in canned tuna, followed by beans, oil, eggplant, and tomato paste. researchgate.net Similarly, research in Korea identified food as the main source of exposure for all age groups in a scenario-based assessment. mdpi.com

Interactive Data Table: BPA Concentration in Various Canned Foods

Instructions:| Food Category | Mean BPA Concentration (µg/kg) |

| Canned Tuna | 48.94 |

| Canned Beans | 6.62 |

| Canned Oil | 5.27 |

| Canned Eggplant | 3.32 |

| Canned Tomato Paste | 2.88 |

| Data sourced from a study on BPA in canned foods. researchgate.net |

While diet is the primary exposure pathway, non-dietary routes also contribute to human exposure to BPA. canopea.be These routes include dermal absorption from handling thermal paper, inhalation of contaminated air and dust, and contact with various consumer products. nih.govnih.gov

Thermal paper, commonly used for receipts, is a significant source of dermal exposure. europa.euresearchgate.net One estimate suggests that for occupationally exposed individuals, such as cashiers, frequent contact with thermal paper could lead to a dermal absorption of 0.9543 µg/kg of body weight per day. mdpi.com

Inhalation of BPA can occur from contaminated dust and air, particularly in indoor environments. mdpi.com BPA has been detected in 86% of house dust samples at levels ranging from 0.2 to 17.6 µg/g. nih.gov It can be released from household items like epoxy-based flooring, adhesives, and electronics. mdpi.com For the general population, exposure from inhaling household dust is typically less than 5% of the total BPA exposure. canopea.be However, in specific indoor settings, the concentration can be higher. mdpi.com For example, BPA has been detected in the air of workplace plastics facilities at concentrations of 208 ng/m³. nih.gov

A study in Catalonia, Spain, estimated the total non-dietary exposure for pregnant women to have a mean value of 0.002 µg/kg of body weight per day. nih.gov In this cohort, indoor environments, especially dust ingestion, were the main non-dietary contributors to total BPA exposure, accounting for 60%. nih.gov Despite these sources, the study confirmed that dietary intake contributed to over 99.9% of the total BPA exposure. nih.gov

Occupational exposure to BPA can lead to significantly higher internal concentrations compared to the general population. nih.govnih.gov Workers in facilities that manufacture or use BPA are exposed through inhalation and dermal contact, often with raw or molten forms of the chemical in large quantities. cbia.com

A study by the National Institute for Occupational Safety and Health (NIOSH) in the U.S. investigated BPA exposure in workers from six companies that either produced BPA, BPA-based resins, or used BPA-filled waxes. cbia.com The results showed that, on average, these workers had urinary BPA levels approximately 70 times higher than adults in the U.S. general population, based on data from the National Health and Nutrition Examination Survey (NHANES). cbia.com

The highest exposures were found among workers who handled molten casting wax containing BPA. cbia.com Specific tasks associated with increased urinary BPA levels included handling bags or sacks of BPA and taking process or bulk samples for quality control. cbia.com In contrast, workers who handled a final resin product where only trace levels of BPA remained had the lowest urinary BPA levels. cbia.com

A review of 19 studies published between 2009 and 2017 consistently demonstrated that occupationally exposed individuals have significantly higher detected BPA levels than environmentally exposed populations. nih.govresearchgate.net One study noted that the median BPA concentration in workers exposed for more than five years was 27.18 ng/mL, compared to 9.73 ng/mL in those exposed for five years or less. nih.gov Another study comparing plastic manufacturing workers to a non-occupationally exposed group found a mean serum BPA concentration of 3.30 ng/mL in the exposed group versus 0.05 ng/mL in the control group. sapub.org

Interactive Data Table: BPA Levels in Occupationally Exposed vs. General Population

Instructions:| Population Group | Matrix | Mean BPA Concentration | Fold Increase |

| U.S. Manufacturing Workers | Urine | ~70x higher than general pop. | 70 |

| Plastic Manufacturing Workers | Serum | 3.30 ng/mL | 66 |

| Non-Occupationally Exposed (Control) | Serum | 0.05 ng/mL | 1 |

| Data compiled from NIOSH and other occupational health studies. cbia.comsapub.org |

These findings highlight that non-dietary routes, particularly dermal contact and inhalation, are the predominant exposure pathways in occupational settings, in stark contrast to the dietary-driven exposure of the general population. cbia.com

Non-Dietary Exposure Routes in Research (e.g., dermal, inhalation, dust)

Biomonitoring Methodologies and Findings

Biomonitoring involves measuring chemical concentrations in human biological samples to assess exposure. For BPA, this is crucial for understanding the extent of human contact and for informing risk assessments.

BPA and its metabolites can be detected in various human biological matrices, including urine, blood (serum and plasma), breast milk, saliva, and placental tissue. Urine and serum are the most commonly used samples for biomonitoring studies.

Urine: Urine is the preferred matrix for assessing BPA exposure because the compound is rapidly metabolized and excreted. Biomonitoring studies overwhelmingly detect total BPA (the sum of the free form and its conjugated metabolites) in urine samples. nih.govnih.gov For instance, in a study of healthy infants, total BPA was detected in 93% of urine samples. nih.gov The geometric mean for total BPA in infant urine was 2.3 µg/L, while free BPA was much lower at 0.4 µg/L. nih.gov

Blood: BPA can also be measured in blood serum. A study of Chinese populations from 2004 to 2019 found that serum BPA concentrations gradually increased to 2.54 ng/mL by 2019. In occupationally exposed individuals, the detection rate and concentration of serum BPA have been shown to increase with the duration of exposure. nih.gov

Breast Milk: The presence of BPA in breast milk indicates that it can be transferred from mother to infant. nih.gov In one study, total BPA was detected in 75% of mothers' breast milk samples, with an interquartile range of 0.4 to 1.4 µg/L. nih.gov The detection of free BPA in breast milk was much lower. nih.gov

Various analytical methods are employed for the detection and quantification of BPA. The most sensitive and widely used method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Other methods include high-performance liquid chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assay (ELISA). sapub.orgdphen1.com A highly sensitive method using on-line solid-phase extraction (SPE) combined with UPLC-MS/MS has achieved a limit of quantification (LOQ) of 0.40 ng/mL for BPA in a 500 µL breast milk sample. dphen1.com

Large-scale biomonitoring programs have been essential for establishing baseline exposure levels and tracking trends in the general population.

National Health and Nutrition Examination Survey (NHANES): In the United States, the Centers for Disease Control and Prevention (CDC) conducts NHANES, which measures environmental chemicals in samples from a representative portion of the civilian population. epa.govepa.gov Data from NHANES has shown that BPA is detectable in the urine of over 92% of the general U.S. population. cbia.com These surveys provide valuable data for different age groups, including children (ages 6-17) and women of child-bearing age (16-49). epa.gov The data are often presented as median and 95th percentile concentrations to show typical and high-end exposures. epa.gov

European Human Biomonitoring Initiative (HBM4EU): In Europe, the HBM4EU project generated harmonized biomonitoring data across the continent. europa.eu Between 2014 and 2020, BPA was measured in the urine of 2,756 adults from 11 countries. europa.eu The study detected BPA in 92% of participants. europa.eu The initiative established a human biomonitoring guidance value (HBM-GV) to help interpret the results. A comparison of the biomonitoring data with the updated HBM-GV revealed that between 71% and 100% of the populations in the 11 participating countries had urinary BPA levels exceeding the guidance value, indicating a potential health concern. europa.eu

Other National Surveys: Other countries have also conducted national surveys. In Korea, biomonitoring studies have been ongoing since 2009, showing that more than 90% of Koreans have detectable levels of BPA in their urine. mdpi.com These studies have also indicated that exposure levels have generally decreased in all age groups since 2015. mdpi.com A review of biomonitoring studies from several countries, including Germany, found that BPA was detected in the urine of 85.8% of the 604 adults examined across the studies. nih.gov

These large-scale surveys consistently demonstrate that human exposure to BPA is widespread across different geographical regions. nih.gov

Environmental Fate and Transport in Academic Research

Environmental Distribution and Persistence in Modeled and Empirical Studies

Bisphenol A is frequently detected in aquatic environments due to continuous discharges from municipal and industrial sources. researchgate.net It is considered a compound of moderate hydrophobicity. mdpi.com In the environment, it is estimated that a significant portion of BPA is found in water and suspended solids (52%). mdpi.com While BPA degrades rapidly in surface water under certain conditions, its degradation can be slow under others. europa.eu

Studies have shown its presence in marine surface waters, sediments, and suspended matter. mdpi.com For instance, in Kaštela Bay in the Adriatic Sea, BPA concentrations in sediment samples ranged from 1.05 to 46.31 µg kg⁻¹, and were higher in suspended matter, ranging from 1.84 to 81.39 µg kg⁻¹. mdpi.com In comparison, studies in the Venice Lagoon found higher concentrations in sediments. mdpi.com The concentration of BPA can vary based on factors like temperature, pH, and the source of the discharge. hibiscuspublisher.com For example, surface water concentrations of up to 5.68 µg/L have been reported. mdpi.com A study of Taihu Lake in China found total concentrations of nine bisphenol analogues in the water ranging from 49.7 to 3480 ng/L, with a mean of 389 ng/L. nih.gov BPA, along with bisphenol AF (BPAF) and bisphenol S (BPS), were the most predominant analogues in the water. nih.gov

The leaching of BPA from plastic waste is a concern in marine environments, as studies suggest it may occur faster in marine than in freshwater systems, while bacterial degradation is slower. mdpi.com A microcosm study designed to investigate the distribution and fate of BPA in a four-compartment system (water, sediment, biota, and submerged aquatic vegetation) indicated that sediment was the dominant sink for the compound. nih.gov

Table 1: Concentration of this compound in Various Aquatic Environments

| Location | Matrix | Concentration Range | Average Concentration |

|---|---|---|---|

| Kaštela Bay, Adriatic Sea | Sediment | 1.05 - 46.31 µg kg⁻¹ | 4.37 ± 6.47 µg kg⁻¹ |

| Kaštela Bay, Adriatic Sea | Suspended Matter | 1.84 - 81.39 µg kg⁻¹ | 14.77 ± 18.23 µg kg⁻¹ |

| Thermaikos Bay, Greece | Suspended Matter | 26 - 160 µg kg⁻¹ | Not Reported |

| Taihu Lake, China | Water | 49.7 - 3480 ng/L | 389 ng/L |

| Surface Water (General) | Water | Up to 5.68 µg/L | Not Reported |

This table is interactive. Click on the headers to sort the data.

In terrestrial environments, soil and sediment are significant sinks for BPA. hibiscuspublisher.com It is estimated that soil accounts for about 25% and sediments for 23% of the environmental distribution of BPA. mdpi.com The compound's high octanol-water partition coefficient suggests it is more likely to be absorbed by soil or sediment than to remain dissolved in water. mdpi.com The improper disposal of products containing BPA is a primary source of contamination in the soil environment. mdpi.com

The presence of BPA in aquatic systems can also stem from its release from soil and sediment matrices. mdpi.com Changes in environmental conditions and the activity of soil microbiomes are key factors in the transfer of BPA from soil to aquatic environments. mdpi.com Research has shown that about 50% of BPA can be absorbed into sediments or soils. hibiscuspublisher.com The concentration of BPA in sediment is often high near sewage treatment plant discharge points. hibiscuspublisher.com Studies on soil adsorption have indicated that BPA can be unstable and mobile. hibiscuspublisher.com In a study of two rivers in Lagos, Nigeria, BPA was not detected in water samples but was found in sediment samples at concentrations up to ≤0.4 ng/g. scirp.org

While primarily found in aquatic and terrestrial systems, BPA can also be present in the atmosphere. mdpi.com The thermal degradation of BPA polycarbonate in the air begins at around 450°C, which is approximately 50°C lower than in a nitrogen atmosphere. marquette.edu The main degradation process involves chain scission of the isopropylidene linkage and hydrolysis or alcoholysis of the carbonate linkage. marquette.edu The presence of oxygen is believed to accelerate radical formation. marquette.edu The degradation in air is slower than in nitrogen in the main mass loss region, but it continues to degrade completely in air, whereas a residue remains in nitrogen. marquette.edu Cold atmospheric pressure plasma (CAP) has been studied as a method to remove BPA from aqueous systems, with results showing that after 480 seconds of treatment, 15-25% of the initial BPA remained. researchgate.net

Terrestrial System Dynamics (e.g., soil, sediment)

Biodegradation and Abiotic Transformation Processes

BPA is not classified as a persistent compound because it can be degraded through processes like photolysis and by bacteria, with an estimated environmental persistence of three to five days. hibiscuspublisher.com However, this degradation period is sufficient to have an impact on aquatic organisms. hibiscuspublisher.com

Biodegradation of BPA occurs under aerobic conditions by a diverse range of bacteria, fungi, algae, and even higher plants. acs.orgosti.gov The degradation process can involve both biotic and abiotic factors. iue.ac.cn Microbial degradation, particularly by bacteria, has been identified as the major factor in the natural attenuation of BPA. iue.ac.cncas.cn Some bacterial strains, such as Sphingomonas sp., metabolize BPA through a pathway involving oxidative skeletal rearrangement. ethz.ch This can lead to the formation of intermediates like 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone, which are further broken down. ethz.ch Another pathway involves an ipso-substitution mechanism. ethz.chasm.org

Abiotic processes also contribute to BPA transformation. acs.orgosti.gov Recent studies have shown that abiotic processes can lead to BPA transformation and mineralization even in the absence of oxygen, indicating its susceptibility to degradation under anoxic conditions. acs.orgosti.gov Non-thermal plasma coupled with persulfate has been shown to effectively degrade BPA, with radical quenching experiments indicating that SO4−•, OH•, O2−•, and 1O2 are important active substances in this process. mdpi.com The degradation of BPA can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. cas.cn

Bioaccumulation Potential in Organisms and Food Chains

Despite its relatively rapid degradation, BPA can be bioaccumulated in organisms. europa.eu However, it is not considered to be highly bioaccumulative. europa.eu Algae are capable of adsorbing, accumulating, transforming, and biodegrading BPA. researchgate.net Studies have shown that BPA can accumulate in algal cells. researchgate.net For example, after a 10-day exposure, the green alga Chlorella pyrenoidosa accumulated 15% of the initial radioactivity from a medium containing ¹⁴C-labeled BPA. researchgate.net The bioconcentration factor for total radioactivity in the algae reached a steady state after about four days of exposure. researchgate.net

There is evidence of trophic transfer of BPA and its derivatives. researchgate.net BPA derivatives absorbed and metabolized by algae have been shown to be transferred to rotifers that consume the algae. researchgate.net This suggests that BPA can move up the aquatic food chain. researchgate.net A study on Taihu Lake in China investigated the bioaccumulation and magnification of nine bisphenol analogues in aquatic organisms at different trophic levels. nih.gov The study found that the trophic magnification factors for BPAF, bisphenol C (BPC), and bisphenol Z (BPZ) were 2.52, 2.69, and 1.71, respectively, indicating their potential to biomagnify in the food web. nih.gov There was a significant positive correlation between the bioaccumulation factors of the bisphenols and their octanol-water partition coefficients. nih.gov In fish, BPA has been detected at concentrations ranging from 0.2 to 13,000 ng/g. researchgate.net

Mechanisms of Bisphenol a Toxicity and Endocrine Disruption in Academic Research

Endocrine Disrupting Actions

BPA's ability to disrupt the endocrine system stems from its interactions with multiple hormonal pathways. It is known to bind to various nuclear receptors and can trigger rapid, non-genomic signaling cascades. Furthermore, it can interfere with the production and breakdown of endogenous hormones. mdpi.commdpi.com

BPA has been shown to interact with a variety of nuclear receptors, which are proteins responsible for sensing hormones and regulating gene expression. plos.org These interactions can either mimic or block the actions of natural hormones, leading to a disruption of normal physiological processes. mdpi.complos.org

Estrogen Receptors (ERα and ERβ): BPA binds to both estrogen receptor subtypes, ERα and ERβ, although with a lower affinity than the natural hormone 17-β estradiol (B170435) (E2). rsc.orgnih.gov The binding affinity of BPA is generally weaker for ERs compared to E2, estimated to be 1,000 to 10,000 times less. rsc.org Despite this, BPA can still elicit significant estrogenic activity. rsc.org Some studies indicate that BPA has a higher relative binding affinity for ERβ than for ERα. rsc.org For instance, one study found that while BPA binds to ERα with a higher affinity than to ERβ, its derivatives BPAF and BPC show a preference for ERβ. nih.gov The interaction of BPA with estrogen receptors can lead to increased proliferation and migration of certain cancer cells. mdpi.com

Estrogen-Related Receptor γ (ERRγ): Research has demonstrated that BPA binds strongly to the human estrogen-related receptor-γ (ERR-γ). nih.gov In fact, BPA exhibits a high degree of selectivity for ERR-γ, binding to it much more strongly than to ER-α. nih.gov

Androgen Receptor (AR): BPA acts as an antagonist to the androgen receptor (AR). mdpi.comresearchgate.net It competes with endogenous androgens like 5α-dihydrotestosterone (DHT) for binding to the AR. mdpi.com In silico studies suggest that BPA can bind to multiple sites on the surface of the AR through hydrophobic interactions. mdpi.com This antagonistic action can interfere with androgen-dependent gene transcription and has been associated with adverse effects on male reproductive functions. mdpi.comresearchgate.net

Thyroid Hormone Receptors (TRα and TRβ): Due to its structural similarity to the thyroid hormone T3, the interaction between BPA and thyroid hormone receptors (TRs) has been a subject of investigation. mdpi.come-enm.org Studies have shown that BPA can bind to TRs, acting as both an agonist and an antagonist. mdpi.com It has the potential to impair thyroid hormone action by inhibiting T3 binding to the TR and suppressing its transcriptional activity. oup.com This interference can be partly attributed to the recruitment of the nuclear receptor corepressor (N-CoR) to the TR by BPA. oup.com Halogenated derivatives of BPA have also been shown to inhibit thyroid hormone receptors. nih.gov

Table 1: Interaction of Bisphenol A with Various Nuclear Receptors

| Nuclear Receptor | Type of Interaction | Reported Effects in Research |

|---|---|---|

| Estrogen Receptor α (ERα) | Agonist | Binds with weaker affinity than estradiol, can induce estrogenic activity. rsc.orgnih.gov |

| Estrogen Receptor β (ERβ) | Agonist | Binds with weaker affinity than estradiol, some derivatives show preference for ERβ. rsc.orgnih.gov |

| Estrogen-Related Receptor γ (ERRγ) | Agonist | Binds with high affinity and selectivity. nih.gov |

| Androgen Receptor (AR) | Antagonist | Competes with endogenous androgens, inhibiting their action. mdpi.comresearchgate.net |

| Thyroid Hormone Receptors (TRα, TRβ) | Agonist/Antagonist | Can inhibit T3 binding and suppress transcriptional activity. mdpi.comoup.com |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | Halogenated BPA derivatives can activate PPARγ. nih.gov |

| Glucocorticoid Receptor (GR) | Interaction | BPA has been shown to bind to GR. mdpi.com |

| Pregnane X Receptor | Agonist | BPA has been shown to bind to and activate this receptor. nih.gov |

Non-Genomic Signaling Pathways

Beyond its direct interaction with nuclear receptors that regulate gene expression (genomic pathways), BPA can also elicit rapid biological responses through non-genomic signaling pathways. mdpi.comnih.gov These actions are often mediated by membrane-associated receptors. mdpi.com

One key player in BPA's non-genomic signaling is the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. mdpi.comoup.com BPA can bind to GPER, initiating rapid estrogenic signaling through the activation of cellular kinase systems. rsc.orgoup.com This can lead to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways. spandidos-publications.com For example, in zebrafish oocytes, BPA has been shown to inhibit meiotic maturation through a GPER/epidermal growth factor receptor (EGFR) pathway. oup.com In pheochromocytoma PC12 cells, BPA can induce dopamine (B1211576) release in a non-genomic manner, involving G-proteins and N-type calcium channels. researchgate.net These rapid, non-genomic actions can influence a variety of cellular processes, including cell proliferation, migration, and apoptosis. spandidos-publications.com

Academic research has demonstrated that BPA can interfere with the synthesis and metabolism of endogenous hormones, particularly steroid hormones and thyroid hormones. mdpi.commdpi.com

Steroidogenesis: BPA has been shown to disrupt steroidogenesis in various cell types. oup.com In human H295R adrenal carcinoma cells, BPA exposure led to decreased concentrations of androstenedione, testosterone (B1683101), cortisol, and cortisone, while increasing the levels of estrone (B1671321) and estradiol. oup.comresearchgate.net The primary mechanism for the increased estradiol was found to be the inhibition of its metabolism rather than increased aromatase activity. oup.comresearchgate.net Studies suggest that BPA can selectively inhibit the 17,20-lyase activity of the CYP17A enzyme, which is crucial for androgen synthesis. oup.comresearchgate.net In rat granulosa cells, BPA exposure has been shown to decrease estradiol production and the mRNA expression of aromatase. oup.com Furthermore, BPA can affect the expression of key genes involved in steroidogenesis, such as StAR (Steroidogenic Acute Regulatory Protein). oup.com

Thyroid Hormone Synthesis: BPA can also interfere with the synthesis of thyroid hormones. e-enm.org In vitro studies using FRTL5 rat thyroid cells have shown that BPA can increase the expression of genes involved in thyroid hormone synthesis, such as Tshr, Slc5a5, Tpo, and Tg. e-enm.org However, it has also been shown to decrease iodide uptake in these cells and inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone production. e-enm.org

Oxidative Stress and Inflammation Pathways

A significant mechanism of this compound (BPA) toxicity involves the induction of oxidative stress and inflammation. researchgate.nettandfonline.com Exposure to BPA has been linked to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage, including lipid peroxidation and DNA damage. mdpi.commdpi.com

Numerous studies have demonstrated that BPA exposure leads to a decrease in the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.com Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, are often found to be increased. mdpi.commdpi.com For instance, in rats, BPA exposure resulted in reduced SOD activity and increased MDA levels in the small intestine and liver. mdpi.commdpi.com

The oxidative stress induced by BPA is closely linked to inflammatory responses. mdpi.com BPA can stimulate the production of pro-inflammatory cytokines. nih.gov Research has shown that BPA exposure upregulates inflammatory markers such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). tandfonline.commdpi.com In postmenopausal women, urinary BPA levels have been positively associated with serum levels of C-reactive protein (CRP) and urinary levels of MDA and 8-hydroxydeoxyguanosine (8-OHdG), markers of oxidative stress. researchgate.net This suggests a heightened susceptibility to BPA-induced inflammation and oxidative stress in this demographic. researchgate.net

Table 2: Impact of this compound on Markers of Oxidative Stress and Inflammation

| Marker | Effect of BPA Exposure | Tissue/Model System |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased activity | Rat small intestine, Rat liver mdpi.commdpi.com |

| Malondialdehyde (MDA) | Increased levels | Rat small intestine, Rat liver, Human urine researchgate.netmdpi.commdpi.com |

| Glutathione Peroxidase (GSH-Px) | Decreased activity | Rat liver mdpi.com |

| Catalase (CAT) | Increased activity | Rat liver mdpi.com |

| Interleukin-1 (IL-1) | Upregulated | Rat small intestine mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased levels | Rat liver, Rat lung tandfonline.commdpi.com |

| Nuclear Factor-kappa B (NF-κB) | Upregulated | Rat small intestine, Rat lung tandfonline.commdpi.com |

| C-reactive protein (CRP) | Positively associated | Human serum (postmenopausal women) researchgate.net |

| 8-hydroxydeoxyguanosine (8-OHdG) | Positively associated | Human urine (postmenopausal women) researchgate.net |

Cellular Signaling Pathway Disruptions

This compound (BPA) is known to interfere with numerous cellular signaling pathways, contributing to its toxic and endocrine-disrupting effects. acs.orgresearchgate.net Its ability to mimic endogenous hormones, particularly estrogen, allows it to interact with various receptors and trigger aberrant downstream signaling cascades. nih.govtandfonline.com

Research has identified several key pathways that are consistently affected by BPA exposure across different species and tissues. These include pathways involved in cell proliferation, apoptosis, and metabolism. acs.org A comprehensive analysis revealed that the JUN/FOS, Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and p53 signaling pathways are commonly impacted by BPA. acs.org

BPA has also been shown to modulate other critical signaling pathways. For example, it can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are central to cell growth and survival. nih.govnih.gov In some contexts, BPA exposure leads to the activation of c-myc and p53, influencing cell proliferation and apoptosis. nih.gov Furthermore, BPA can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov The disruption of these intricate signaling networks underlies many of the adverse health outcomes associated with BPA exposure. researchgate.net

Gut Microbiome Modulation in Toxicological Research

Emerging research highlights the gut microbiome as a significant target of this compound (BPA) toxicity. mdpi.com Environmental toxicants like BPA can alter the composition and diversity of the gut microbiota, leading to a state of dysbiosis. mdpi.com These changes in the gut microbial community can, in turn, influence host health, including metabolic function and inflammatory responses. mdpi.comwur.nl

Studies in animal models have demonstrated that BPA exposure can lead to significant shifts in the gut microbiome. mdpi.com For example, in rats, BPA treatment was shown to reduce alpha-diversity and alter the relative abundance of several bacterial phyla. mdpi.com Specifically, an increase in the abundance of Firmicutes was observed at lower doses, while Tenericutes and Proteobacteria became more abundant at higher doses. mdpi.com Conversely, the relative abundance of Bacteroidetes decreased with BPA treatment. mdpi.com At the genus level, BPA exposure has been associated with an enrichment of pathogenic taxa like Escherichia-Shigella and a depletion of beneficial genera such as the Lachnospiraceae NK4A136 group. mdpi.com

These alterations in the gut microbiota are thought to contribute to the systemic toxicity of BPA. mdpi.com The disruption of microbial homeostasis can exacerbate gut inflammation and impair the intestinal barrier, potentially amplifying oxidative stress and other adverse effects throughout the body. mdpi.com The interplay between BPA, the gut microbiome, and host physiology is a critical area of ongoing toxicological research. researchgate.netnih.gov

Table 3: Reported Effects of this compound on Gut Microbiota Composition

| Bacterial Taxon | Change in Relative Abundance | Experimental Model |

|---|---|---|

| Phylum Level | ||

| Firmicutes | Increased (at 5 mg/kg) | Rats mdpi.com |

| Bacteroidetes | Decreased | Rats mdpi.com |

| Proteobacteria | Increased (at 50 mg/kg) | Rats mdpi.com |

| Tenericutes | Increased (at 50 mg/kg) | Rats mdpi.com |

| Genus Level | ||

| Escherichia-Shigella | Enriched | Rats mdpi.com |

| Lachnospiraceae NK4A136 group | Depleted | Rats mdpi.com |

Developmental and Reproductive Toxicology Research

Developmental Neurotoxicity Studies

Bisphenol A (BPA) exposure has been linked to a range of neurodevelopmental effects, impacting the fundamental processes of brain development and function. Research in this area has focused on how BPA interferes with neural stem cells, the formation of synapses, the physical structure of the brain, and ultimately, behavior.

The development of the nervous system relies on the precise regulation of neural stem cell (NSC) proliferation and differentiation into various neural cell types, including neurons, astrocytes, and oligodendrocytes. spandidos-publications.com Studies have shown that BPA can disrupt these critical early developmental processes.

Research findings on the impact of BPA on NSC proliferation have been varied. Some studies using rat and human NSCs have indicated that BPA exposure can increase NSC proliferation. frontiersin.org Conversely, other research has demonstrated that BPA exposure leads to a decrease in the proliferation of mouse and rat NSCs, both in laboratory cell cultures and in living organisms. frontiersin.org For instance, in human brain-derived cells and NSCs from rat hippocampi, BPA was found to significantly decrease markers of neuronal proliferation and differentiation. preprints.org

BPA has also been shown to influence the differentiation of NSCs. In cells from the brains of rat embryos, BPA exposure resulted in decreased maturation of neurons and oligodendrocytes, while promoting an increase in astrocyte differentiation. preprints.org This suggests that BPA can alter the balance of different cell types in the developing brain. mdpi.com Furthermore, in a 3D neurosphere model using human neural progenitor cells, an analog of BPA, Bisphenol AF (BPAF), was found to affect the migration distance of neurons. nih.gov The mechanisms underlying these effects are thought to involve the disruption of key signaling pathways and gene expression critical for NSC development. preprints.org

Table 1: Effects of this compound on Neural Stem Cell Proliferation and Differentiation

| Model System | BPA Concentration | Observed Effects | Reference |

|---|---|---|---|

| Rat Hippocampal NSCs & Human Brain-Derived Cells | Not Specified | Decreased BrdU-positive and β-III tubulin-positive cells | preprints.org |

| Rat Embryonic/Fetal Brain Cells | 0.05 µM to 100 µM | Decreased neuron and oligodendrocyte maturation, increased astrocyte differentiation | preprints.org |

| Zebrafish Brains | 0.0068 μM | Premature neurogenesis in the hypothalamus | mdpi.com |

| Fruit Fly Larval Brain | 1 mM | Reduction in the number of mitotically active cells | mdpi.com |

| Human Neural Progenitor Cells (ReNcell CX) | Not Specified | Reduced proliferation and altered differentiation towards neurons | nih.gov |

| Human iPSC-derived Neural Spheroids | 0.01, 0.1, 1 µM | Decreased average spheroid size | frontiersin.org |

Studies have revealed that BPA exposure can alter the physical structure of synapses. For example, in the hippocampus of male mice exposed to BPA perinatally, researchers observed enlarged synaptic clefts, reduced active zones, and thinned postsynaptic densities. preprints.org In cultured mouse neuroblasts, BPA exposure led to a reduced number of synapses. mdpi.com

BPA also impacts the molecular components of synapses. It has been shown to affect the expression of proteins crucial for synaptic morphology and stability, such as Drebrin (Dbn), MAP2, Tau, and Synaptophysin (SYP). mdpi.comresearchsquare.com Specifically, BPA exposure has been linked to decreased expression of Dbn, MAP2, and Tau, and increased expression of SYP in certain cell models. mdpi.com

Furthermore, BPA exposure has been found to affect synaptic plasticity. Maternal exposure to BPA has been shown to reduce dendritic spine density in the offspring's brain and alter long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. preprints.org In adult male rats, BPA has been shown to impair memory and reduce dendritic spine density. mednexus.org The compound has also been found to interfere with the normal hormonal regulation of synaptic plasticity and memory in female mice. nih.gov

Table 2: Impact of this compound on Synaptogenesis and Synaptic Plasticity

| Model System | BPA Exposure Details | Key Findings | Reference |

|---|---|---|---|

| Male Mice (Perinatal Exposure) | 0.4 - 4 mg/kg/day | Altered synaptic structure in the hippocampus (enlarged synaptic clefts, reduced active zones) | preprints.org |

| Cultured Mouse Neuroblasts (Neuro-2a cells) | 50 µM to 200 µM | Cell shrinkage and reduced number of synapses | mdpi.com |

| Cultured Rat Hippocampal Neurons | 10–100 nM | Increased motility and density of dendritic filopodia, increased dendrite length | mdpi.com |

| Female Mice | 40, 400 µg/kg/day for 8 weeks | Interfered with hormonal regulation of synaptic plasticity and memory | nih.gov |

| Adult Male Rats | Not Specified | Impaired memory and reduced dendritic spine density | mednexus.org |

Exposure to this compound has been associated with various structural and morphological changes in the brain. nih.govresearchgate.net These alterations can have significant implications for neurological function. nih.gov

Animal studies have demonstrated that BPA exposure can lead to observable changes in brain structure. For instance, rats that were chronically exposed to BPA during prenatal development and postnatal weaning were found to have significantly enlarged lateral ventricles. mdpi.com This enlargement was hypothesized to be a result of a BPA-induced increase in cerebrospinal fluid pressure and circulation. mdpi.com

At the cellular level, BPA has been shown to induce morphological changes in neuronal cells. In PC12 cells, a cell line used in neurological research, exposure to BPA caused the cells to adopt a more rounded structure with fewer and shorter branches and axons. researchgate.net Furthermore, studies on cultured mouse neuroblasts have shown cell shrinkage upon exposure to BPA. mdpi.com BPA exposure can also lead to a decrease in axon length. nih.govresearchgate.net